molecular formula C11H11NO3 B1598454 5-Methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid CAS No. 842954-77-2

5-Methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid

Cat. No.: B1598454
CAS No.: 842954-77-2
M. Wt: 205.21 g/mol
InChI Key: HHSXXVCKNAZBGR-UHFFFAOYSA-N
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Description

5-Methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid is a heterocyclic compound with significant importance in various fields of scientific research. This compound, characterized by its unique isoxazole ring structure, has a molecular formula of C11H11NO3 and a molecular weight of 205.21 g/mol . It is known for its diverse applications in chemistry, biology, medicine, and industry.

Biochemical Analysis

Biochemical Properties

5-Methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with hydrolase enzymes, which are involved in the hydrolysis of chemical bonds. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, thereby modulating its catalytic activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, this compound can alter the expression of specific genes involved in metabolic processes, thereby impacting cellular energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events essential for signal transduction. Additionally, this compound can influence gene expression by interacting with transcription factors and modulating their activity .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. Studies have shown that this compound remains stable under standard laboratory conditions for extended periods. Its degradation can occur under extreme pH or temperature conditions, leading to a loss of activity. Long-term exposure to this compound has been observed to cause sustained changes in cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance certain biochemical pathways without causing significant toxicity. At high doses, it can induce toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without adverse outcomes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which are responsible for its biotransformation and elimination from the body. These interactions can affect metabolic flux and the levels of various metabolites. Additionally, this compound can influence the activity of coenzymes and cofactors involved in metabolic reactions, thereby modulating overall metabolic activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by solute carrier proteins, facilitating its accumulation in specific cellular compartments. Additionally, binding proteins can sequester this compound, influencing its localization and bioavailability .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific organelles, such as the mitochondria or nucleus, through post-translational modifications and targeting signals. The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biochemical effects .

Chemical Reactions Analysis

5-Methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid undergoes various chemical reactions, including:

Major products formed from these reactions include various substituted isoxazoles, which can be further utilized in different applications.

Scientific Research Applications

5-Methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The isoxazole ring structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of pro-inflammatory cytokines and the activation of specific signaling pathways, such as the NF-κB and MAPK pathways .

Comparison with Similar Compounds

5-Methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific isoxazole ring structure, which provides distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

5-methyl-3-phenyl-4H-1,2-oxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-11(10(13)14)7-9(12-15-11)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHSXXVCKNAZBGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=NO1)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00389024
Record name 5-methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00389024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

842954-77-2
Record name 4,5-Dihydro-5-methyl-3-phenyl-5-isoxazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=842954-77-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-methyl-3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00389024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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